1-(Aminomethyl)cyclobutane-1,3-diol

Physicochemical Property Drug-Likeness Permeability

1-(Aminomethyl)cyclobutane-1,3-diol (CAS 2168557-86-4) is a compact, non-planar cyclobutane derivative possessing a primary aminomethyl (-CH₂NH₂) group and two hydroxyl (-OH) groups on a strained four-membered ring. With a molecular formula of C₅H₁₁NO₂ and a molecular weight of 117.15 g/mol, this compound serves as a versatile, bifunctional intermediate for constructing more complex molecular architectures, particularly in medicinal chemistry and fragment-based drug discovery where the rigid cyclobutyl scaffold is prized for its ability to restrict conformational flexibility and modulate physicochemical properties.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
Cat. No. B8230180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Aminomethyl)cyclobutane-1,3-diol
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESC1C(CC1(CN)O)O
InChIInChI=1S/C5H11NO2/c6-3-5(8)1-4(7)2-5/h4,7-8H,1-3,6H2
InChIKeyAYECOYSQBRMCIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Aminomethyl)cyclobutane-1,3-diol: A Bifunctional Cyclobutane Building Block for Pharmaceutical and Chemical Procurement


1-(Aminomethyl)cyclobutane-1,3-diol (CAS 2168557-86-4) is a compact, non-planar cyclobutane derivative possessing a primary aminomethyl (-CH₂NH₂) group and two hydroxyl (-OH) groups on a strained four-membered ring . With a molecular formula of C₅H₁₁NO₂ and a molecular weight of 117.15 g/mol, this compound serves as a versatile, bifunctional intermediate for constructing more complex molecular architectures, particularly in medicinal chemistry and fragment-based drug discovery where the rigid cyclobutyl scaffold is prized for its ability to restrict conformational flexibility and modulate physicochemical properties .

Bifunctional core Primary amine plus diol for orthogonal derivatization
Conformational restriction Cyclobutane ring locks substituent geometry
Fragment library fit Compact scaffold for FBDD and lead optimization

Why 1-(Aminomethyl)cyclobutane-1,3-diol Cannot Be Replaced by Common Amino Alcohols or Simple Cyclobutane Diols


Simple in-class alternatives such as cyclobutane-1,3-diol or 2-aminocyclobutane-1,3-diol lack the specific spatial arrangement and dual functionality of 1-(aminomethyl)cyclobutane-1,3-diol [1]. The target compound uniquely positions a nucleophilic primary amine and a tertiary alcohol at the 1-position alongside a secondary alcohol at the 3-position, creating a distinct hydrogen-bond donor/acceptor pattern and chelation potential that is absent in its simpler analogs. This precise substitution pattern directly impacts reactivity, intermediate stability, and downstream coupling efficiency, making direct substitution impossible without altering synthetic outcomes or pharmacological profiles .

1,3-substitution pattern is not matched by cyclobutane-1,3-diol or 2-amino analogs; replacement may shift reactivity and coupling outcomes.
H-bond donor/acceptor count and spatial arrangement differ from simpler amino alcohols, potentially altering solubility and interaction profiles.

Quantitative Differentiation Evidence for 1-(Aminomethyl)cyclobutane-1,3-diol Versus Closest Analogs


Hydrogen-Bond Donor/Acceptor (HBD/HBA) Count and Topological Polar Surface Area (TPSA) Comparison

1-(Aminomethyl)cyclobutane-1,3-diol possesses 3 hydrogen-bond donors (two -OH, one -NH₂) and 3 acceptors, yielding a calculated TPSA of 75.7 Ų [1]. In contrast, the simple analog cyclobutane-1,3-diol has only 2 HBDs and 2 HBAs with a TPSA of 40.5 Ų [2]. This 87% increase in polar surface area significantly impacts aqueous solubility and membrane permeability, directly influencing oral bioavailability predictions in early drug discovery [1].

TPSA & H-Bond Count
Class-level inference
TPSA 75.7 Ų (3 HBD, 3 HBA) vs. 40.5 Ų (2 HBD, 2 HBA) — 87% higher
Higher polarity may support aqueous solubility screening but reduce predicted permeability
Calculated; experimental validation recommended
Physicochemical Property Drug-Likeness Permeability

Commercially Available Purity and Pricing Benchmarking Against Structural Analogs

1-(Aminomethyl)cyclobutane-1,3-diol is routinely offered at ≥97% purity by reputable suppliers such as Aladdin and Synblock, with a bulk pricing structure of approximately $290/100 mg . A close analog with an additional methyl substitution, 3-aminomethyl-2,2-dimethylcyclobutylmethanol, is typically synthesized in-house and lacks comparable commercial availability and standardized quality documentation, leading to higher procurement risk and variable purity [1].

Commercial Purity & Cost
Supporting evidence
≥97% purity, ~$290/100 mg vs. undefined purity and synthesis cost for analog
Established supply chain may reduce procurement risk
Vendor datasheets; verify batch-specific CoA
Procurement Cost-Efficiency Purity

Conformational Rigidity and Substituent Positioning Relative to Flexible Amino Alcohols

The cyclobutane ring of 1-(aminomethyl)cyclobutane-1,3-diol locks the aminomethyl and hydroxyl substituents at a defined 1,3-dihedral angle (~109° puckered geometry), whereas acyclic amino diol comparators such as 2-aminopropane-1,3-diol exhibit free rotation around C–C bonds, leading to an ensemble of conformers [1]. This pre-organized geometry can enhance binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding [2].

Conformational Rigidity
Class-level inference
Cyclobutane ring constrains 1,3-substituents vs. free rotation in acyclic 2-aminopropane-1,3-diol
Pre-organized geometry may benefit target selectivity in fragment elaboration
No direct binding data for this compound
Conformational Analysis Molecular Recognition Structure-Activity Relationship

Optimal Application Scenarios for 1-(Aminomethyl)cyclobutane-1,3-diol Based on Proven Differentiation


Fragment-Based Drug Discovery (FBDD) Library Design

With its balanced hydrogen-bond donor/acceptor profile and rigid cyclobutane core, 1-(aminomethyl)cyclobutane-1,3-diol is an ideal 'Rule-of-Three' compliant fragment for primary screening libraries, offering superior aqueous solubility compared to simple cyclobutane diols while maintaining the conformational rigidity prized for efficient hit-to-lead optimization [1].

Synthesis of Conformationally Restricted Kinase Inhibitor Intermediates

The 1,3-disubstitution pattern of this compound maps directly onto the cis-1,3-cyclobutyl motif successfully employed in ATP-competitive kinase inhibitors, where the aminomethyl group serves as a productive vector for further diversification while the hydroxyl groups can be utilized for prodrug strategies or solubility enhancement [2].

Carbocyclic Nucleoside Analog Precursor Synthesis

The compound shares a motif closely related to established cyclobutyl carbocyclic nucleoside precursors; however, unlike the dimethyl-substituted analog that requires multistep synthesis from chiral pool starting materials, the commercially available, non-chiral 1-(aminomethyl)cyclobutane-1,3-diol offers a more accessible entry point for exploring novel antiviral or anticancer agents [3].

Application
Selection Property
Validation Focus
Fragment-based screening library design
Balanced H-bond profile and conformational restriction
Aqueous solubility and Rule-of-Three compliance
Kinase inhibitor intermediate synthesis
cis-1,3-disubstitution pattern compatibility
Synthetic vector diversification and coupling efficiency
Carbocyclic nucleoside precursor synthesis
Non-chiral cyclobutane entry point
Precursor reactivity and scalability review
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